molecular formula C18H19ClN2O2 B368410 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941824-10-8

2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368410
CAS No.: 941824-10-8
M. Wt: 330.8g/mol
InChI Key: IUMBHUGRPPTNQK-UHFFFAOYSA-N
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Description

2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole core, a chlorophenoxy group, and an ethanol moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chlorophenol with a suitable alkyl halide, such as 3-bromopropanol, in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves coupling the chlorophenoxypropyl intermediate with the benzimidazole core. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the electrophilic carbon of the chlorophenoxypropyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetaldehyde or 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various benzimidazole derivatives with potential pharmacological activities.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Anticancer Research: Explored for its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry

    Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: Potential use as a component in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid: Contains an acetic acid group instead of ethanol.

Uniqueness

2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety may enhance its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-14-6-1-4-9-17(14)23-13-5-11-21-16-8-3-2-7-15(16)20-18(21)10-12-22/h1-4,6-9,22H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBHUGRPPTNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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